molecular formula C21H31N3O4S B2927828 N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894004-75-2

N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2927828
CAS RN: 894004-75-2
M. Wt: 421.56
InChI Key: IWAZLZADBZNFQR-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups, including an indole ring, a sulfonyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of several functional groups. The indole ring system is a common motif in many natural products and pharmaceuticals, suggesting potential bioactivity. The sulfonyl group could be involved in hydrogen bonding or other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an indole ring could contribute to its aromaticity and stability, while the sulfonyl and acetamide groups could influence its solubility and reactivity .

Scientific Research Applications

Prejunctional Dopamine Receptor Agonist

A study by Gallagher et al. (1985) on a similar compound, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, identified it as a potent and selective prejunctional dopamine receptor agonist. It demonstrated a dose-related inhibition of the constrictor response in the isolated perfused rabbit ear artery, without stimulating or blocking dopamine-sensitive adenylate cyclase and without stimulating the central nervous system in rats (Gallagher et al., 1985).

Antiallergic Agents

Research by Menciu et al. (1999) synthesized a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including structures related to the compound , as novel antiallergic compounds. These compounds showed significant potential in various assays for antiallergic activity, including the inhibition of histamine release and IL-4 production (Menciu et al., 1999).

Anticancer Drug Synthesis

Sharma et al. (2018) focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural analysis for potential use as an anticancer drug. The study involved in silico modeling targeting the VEGFr receptor, indicating its potential in cancer treatment (Sharma et al., 2018).

Sensory Probes for Carbonyl Compounds

Houdier et al. (2000) developed a new molecular probe for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples, using a related compound. This research is significant for environmental monitoring and analysis (Houdier et al., 2000).

Antimicrobial Evaluation

A study by Darwish et al. (2014) on the synthesis of various heterocycles incorporating sulfamoyl moiety, including cyanoacetamides, highlighted their potential antimicrobial properties. This research contributes to the development of new antimicrobial agents (Darwish et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. If it shows promising biological activity, it could be further developed and optimized as a drug candidate .

properties

IUPAC Name

2-[3-[2-oxo-2-(propylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-6-11-22-20(25)14-29(27,28)19-12-23(18-10-8-7-9-17(18)19)13-21(26)24(15(2)3)16(4)5/h7-10,12,15-16H,6,11,13-14H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAZLZADBZNFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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